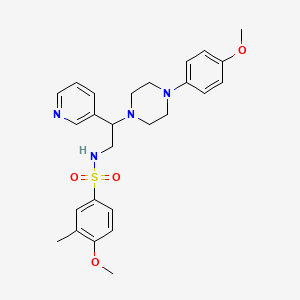

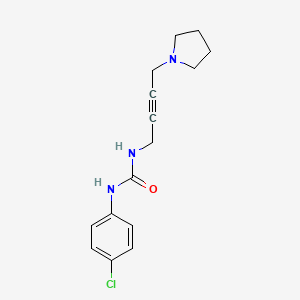

![molecular formula C15H26N2O2S B2456141 4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide CAS No. 321716-98-7](/img/structure/B2456141.png)

4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide” is a chemical compound that has been mentioned in the context of copolymerization of amine-containing monomers . It is also related to the synthesis of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . Another study mentioned the design and synthesis of a new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied in the context of copolymerization processes . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Aplicaciones Científicas De Investigación

Alkyl Splitting Reactions

Alkyl Splitting in Benzene Derivatives Alkyl splitting in benzene derivatives like 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide is an unusual reaction for amides. This process is driven by the tendency of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives to eliminate specific components in the presence of bases, indicating a unique reactivity in certain chemical environments (Oludina et al., 2015).

Crystal Structure Analysis

Analysis of Benzenesulfonamide Derivatives The crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide reveals intricate interactions. The structure is characterized by extensive π–π interactions and intermolecular hydrogen bonding, indicating its potential for detailed structural analysis and applications in designing complex molecular architectures (Balu & Gopalan, 2013).

Electrophilic Activation in Sulfonyl Derivatives

Activation of SNAr-Reactivity In sulfonyl derivatives, the electrostatic effect of the sulfonylonio function allows SNAr reactions to be performed under mild conditions. This property is crucial for synthesizing pharmaceutically interesting substances, indicating the compound's relevance in medicinal chemistry and drug design (Weiss & Pühlhofer, 2001).

Spectroscopic Analysis and Molecular Docking

Spectroscopic and Docking Studies in Sulfonamide Derivatives Spectroscopic analysis and molecular docking of certain benzenesulfonamide derivatives reveal their potential in designing pharmaceutical applications. The study of changes in orientation and interactions with receptors through molecular docking provides insights into the compound's interaction with biological systems and its potential pharmaceutical applications (Mary et al., 2021).

Propiedades

IUPAC Name |

4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c1-15(2,3)13-7-9-14(10-8-13)20(18,19)16-11-6-12-17(4)5/h7-10,16H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZPZEQBJZBDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

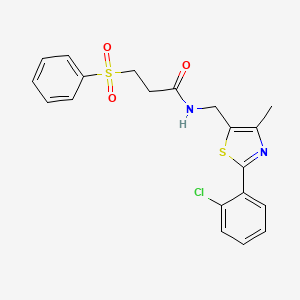

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2456058.png)

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)

![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)

![2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2456066.png)

![(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid](/img/structure/B2456070.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456071.png)

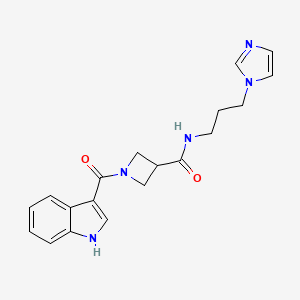

![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)